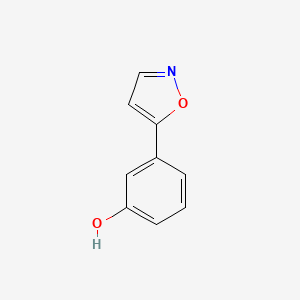

3-(Isoxazol-5-yl)phenol

説明

Contextualization within Heterocyclic Chemistry and Phenolic Compounds

3-(Isoxazol-5-yl)phenol is a molecule that marries two fundamental chemical entities: a five-membered heterocyclic isoxazole (B147169) ring and a phenolic group. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. nih.gov The isoxazole ring, with its adjacent nitrogen and oxygen atoms, imparts specific electronic and conformational properties to the molecule. researchgate.net Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their diverse chemical reactivity and biological activities. mdpi.com The fusion of these two scaffolds in this compound creates a unique structural motif with potential for a wide range of applications.

Rationale for Dedicated Academic Investigation of this compound Scaffolds

The dedicated academic investigation of this compound scaffolds is driven by the promising biological activities exhibited by isoxazole derivatives. nih.govrsc.org The isoxazole nucleus is a key component in several commercially available drugs, highlighting its therapeutic potential. nih.govnih.gov Researchers are drawn to the isoxazole scaffold due to its versatile synthetic accessibility and the ability to introduce a variety of substituents, allowing for the fine-tuning of its physicochemical and biological properties. rsc.orgnih.gov The presence of the phenolic hydroxyl group further enhances its appeal, as it can participate in hydrogen bonding and other intermolecular interactions, which are crucial for molecular recognition and biological activity. nih.gov

Overview of Current Research Trajectories in Isoxazole and Phenol (B47542) Derivatives

Current research on isoxazole and phenol derivatives is multifaceted and dynamic. In the realm of medicinal chemistry, there is a strong focus on synthesizing novel derivatives and evaluating their potential as therapeutic agents. nih.govrsc.org Studies have explored the anti-inflammatory, and anticancer activities of various isoxazole-containing compounds. nih.govfrontiersin.org

Synthetic chemists are continuously developing new and more efficient methods for the construction of the isoxazole ring and for the functionalization of both the isoxazole and phenol moieties. nih.govnanobioletters.com These efforts include the use of green chemistry principles to create more environmentally benign synthetic routes. rsc.org Furthermore, computational studies, such as molecular docking and quantum chemical calculations, are being increasingly employed to understand the structure-activity relationships of these compounds and to guide the design of new molecules with enhanced properties. frontiersin.orgrsc.org

Defined Scope and Objectives for Advanced Academic Exploration of this compound

The advanced academic exploration of this compound is guided by a clear set of objectives aimed at fully harnessing its scientific potential. A primary objective is the comprehensive characterization of its chemical and physical properties. This includes detailed spectroscopic analysis and, where possible, single-crystal X-ray diffraction to elucidate its three-dimensional structure. iucr.orgresearchgate.net

Another key objective is the systematic investigation of its reactivity. Understanding how the isoxazole and phenol rings influence each other's reactivity is crucial for designing new synthetic transformations and for predicting its behavior in different chemical environments.

Finally, a significant focus remains on the exploration of its biological activities. This involves screening this compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications. The insights gained from these studies will be instrumental in the rational design of new and more potent analogues.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound derivatives often involves the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. jetir.orgscholarsresearchlibrary.com For instance, one study reported the synthesis of 3-(3'-Phenylisoxazol-5-yl) phenol with a yield of 78.1% and a melting point of 175-176°C. rjpbcs.com Spectroscopic data, including FTIR, 1H-NMR, and Mass Spectrometry, are crucial for confirming the structure of the synthesized compounds. rjpbcs.com

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 3-(3'-Phenylisoxazol-5-yl) phenol | 78.1 | 175-176 | FTIR (cm⁻¹): 3577.26 (O-H), 1596.40 (C=N); ¹H-NMR (DMSO) δ: 5.019 (s, 1H, -OH), 6.754 (s, 1H, =CH), 6.868-7.484 (m, 9H, Ar-H); ESI-MS: m/z 237.25 [M]⁺ |

Table 1: Synthesis and characterization data for a this compound derivative. rjpbcs.com

Crystal Structure Analysis

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | **Key Torsion Angles (°) ** |

| (E)-2-{[(isoxazol-3-yl)imino]methyl}phenol | Orthorhombic | P2₁2₁2₁ | C=N: 1.284(2), C-O: 1.350(2) | C5—C6—C7—O1: 0.1(3) in a related compound |

Table 2: Crystallographic data for a related isoxazole-containing Schiff base. iucr.orgresearchgate.net

Structure

3D Structure

特性

CAS番号 |

391927-01-8 |

|---|---|

分子式 |

C9H7NO2 |

分子量 |

161.16 g/mol |

IUPAC名 |

3-(1,2-oxazol-5-yl)phenol |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7(6-8)9-4-5-10-12-9/h1-6,11H |

InChIキー |

UDHYHKYQEZZNJR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C2=CC=NO2 |

正規SMILES |

C1=CC(=CC(=C1)O)C2=CC=NO2 |

製品の起源 |

United States |

Synthetic Methodologies for 3 Isoxazol 5 Yl Phenol and Advanced Analogues

Direct Synthesis Strategies

Direct synthetic methods aim to construct the target isoxazole (B147169) core in a minimal number of steps, often through reactions that form the heterocyclic ring from acyclic precursors. These strategies are prized for their atom economy and operational simplicity.

Cycloaddition Approaches for Isoxazole Ring Formation (e.g., [3+2] dipolar cycloaddition of alkynes and nitrile oxides)

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, stands as one of the most robust and widely utilized methods for synthesizing the isoxazole ring. rsc.orgresearchgate.net This reaction involves the concert or stepwise union of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne. rsc.org A key advantage of this approach is its high regioselectivity, which allows for the controlled synthesis of specific isomers, such as 3,5-disubstituted isoxazoles. organic-chemistry.org

Nitrile oxides are reactive intermediates that are commonly generated in situ from precursors like hydroximoyl chlorides (upon treatment with a base) or nitroalkanes. organic-chemistry.orgnih.gov To synthesize analogues of 3-(Isoxazol-5-yl)phenol, a terminal alkyne bearing a phenol (B47542) group (or a protected phenol) is reacted with an appropriate nitrile oxide. For instance, the reaction of a (3-hydroxyphenyl)acetylene with a nitrile oxide would directly lead to the desired scaffold. The reaction is often facilitated by catalysts, with copper(I) and ruthenium(II) complexes being particularly effective in improving yields and controlling regiochemistry, especially for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgrsc.orgthieme-connect.com

| 1,3-Dipole Precursor | Dipolarophile (Alkyne) | Catalyst/Conditions | Product Type | Citation(s) |

| Hydroximoyl Chloride | Terminal Alkyne | Base (e.g., Et3N) | 3,5-Disubstituted Isoxazole | organic-chemistry.orgnih.gov |

| Ethyl-2-chloro-2-(hydroxyimino)acetate | Phenylacetylene | Microwave | Ester-functionalized Isoxazole | nih.gov |

| N-hydroxybenzimidoyl chloride | N-substituted β-enamino carbonyl | Ball-milling, catalyst-free | Trisubstituted Isoxazole | nih.gov |

| α-Nitro Ketone | Alkyne | NaHSO₄/SiO₂ | 3-Acylisoxazole | organic-chemistry.org |

| Carboxylic Acid (via propargylamine) | - | CuCl | 3,5-Disubstituted Isoxazole | organic-chemistry.orgthieme-connect.com |

Phenol Functionalization Techniques (e.g., reactions of appropriate precursors derived from substituted phenols)

An alternative to building the phenol onto the isoxazole is to start with a phenolic precursor and functionalize it to form the heterocycle. Modern synthetic chemistry offers powerful tools for direct C–H functionalization, which can be applied to phenols. acs.org These methods allow for the introduction of new bonds at specific positions on the aromatic ring, providing an efficient route to complex molecules. acs.org

Another well-established functionalization technique involves using an isoxazole core that already contains a reactive group, which can then be used to attach the phenol moiety. A common example is the reaction of a haloalkyl-substituted isoxazole with a phenol or substituted phenol. For instance, 3-chloromethyl-5-phenylisoxazole can react with various phenols under conditions typical for a Williamson ether synthesis to yield 3-aryloxymethyl-5-phenylisoxazole derivatives. researchgate.netrsc.org This approach is particularly useful for creating libraries of analogues where the nature of the phenolic component is varied.

Condensation Reactions Utilizing β-Dicarbonyl Compounds or Chalcones with Hydroxylamine (B1172632)

A classical and foundational method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine, often referred to as the Claisen isoxazole synthesis. researchgate.netrsc.org The reaction proceeds through the formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. nih.gov However, when using unsymmetrical β-dicarbonyl compounds, this method can suffer from a lack of regioselectivity, often producing a mixture of isomeric products. rsc.org To overcome this, substrates like β-enamino diketones have been employed, as they provide better regiochemical control. rsc.org

A closely related and highly effective method involves the reaction of α,β-unsaturated ketones, particularly chalcones (1,3-diaryl-2-propen-1-ones), with hydroxylamine. derpharmachemica.comresearchgate.netajrconline.org The chalcone (B49325) precursor can be synthesized via a Claisen-Schmidt condensation between an appropriate aldehyde and an acetophenone (B1666503) derivative. ajrconline.org For the synthesis of this compound analogues, a chalcone derived from a hydroxy-substituted benzaldehyde (B42025) or a hydroxy-substituted acetophenone serves as the key intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride, often in the presence of a base like potassium hydroxide (B78521) or sodium acetate, to form the corresponding 3,5-diaryl isoxazole. derpharmachemica.comajrconline.org For example, chalcones derived from resorcinol (B1680541) have been successfully used to create isoxazoles with phenolic hydroxyl groups. derpharmachemica.com

| Precursor | Reagent | Key Features | Resulting Isoxazole | Citation(s) |

| 1,3-Dicarbonyl Compound | Hydroxylamine | Classical method; potential regioselectivity issues with unsymmetrical diketones. | 3,5-Disubstituted Isoxazole | rsc.orgtandfonline.com |

| β-Enamino Diketone | Hydroxylamine | Improved regiochemical control compared to standard 1,3-dicarbonyls. | Functionalized Isoxazoles | rsc.org |

| Chalcone | Hydroxylamine Hydrochloride | Widely used; precursors are readily accessible via Claisen-Schmidt condensation. | 3,5-Diaryl Isoxazole | derpharmachemica.comresearchgate.net |

| Flavone (2-Phenylchromen-4-one) | Hydroxylamine Hydrochloride | Yields 3-aryl-5-(2-hydroxyphenyl)isoxazoles. | Phenol-substituted Isoxazole | scielo.brresearchgate.net |

Multistep Synthesis Routes

For the creation of advanced analogues with precise substitution patterns and functionalities, multistep synthetic sequences are often necessary. These routes allow for greater strategic control over the assembly of the final molecule.

Convergent and Divergent Synthesis Paradigms

Synthetic strategies can be broadly categorized as convergent or divergent. A convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the later stages. This approach is efficient for complex molecules as it allows for the parallel construction of key building blocks. For instance, a pre-functionalized phenolic fragment could be coupled with a separately synthesized isoxazole fragment.

A divergent synthesis begins with a common core intermediate that is subsequently elaborated into a diverse library of related compounds. rsc.orgresearchgate.net This paradigm is exceptionally powerful in medicinal chemistry for structure-activity relationship (SAR) studies. For example, a central isoxazole intermediate can be prepared and then subjected to various functionalization reactions to produce a range of analogues. researchgate.net Research has shown that reaction conditions can be tuned to selectively guide a single precursor, like a (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, toward different heterocyclic scaffolds, including isoxazoles, demonstrating a divergent approach from a common starting material. nih.gov

Strategic Application of Protecting Groups in Complex Syntheses

In the synthesis of complex molecules like functionalized this compound analogues, protecting groups are indispensable tools. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The phenol's hydroxyl group is acidic and nucleophilic, necessitating its protection during many synthetic transformations, such as those involving strong bases or organometallic reagents. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers, which can be removed (deprotected) at a later stage.

Beyond protecting the phenol, other reactive sites may also require protection. For example, in a base-promoted cyclization to form an isoxazole ring, a formyl group elsewhere in the molecule had to be protected as a dioxolane to prevent undesired side reactions. beilstein-journals.org In some cases, even a position on the heterocyclic ring itself may be protected to direct functionalization to other sites. A triisopropylsilyl (TIPS) group, for instance, has been used effectively as a protecting group for the C-2 position of oxazoles, a related heterocycle, to enable metalation and substitution at the C-4 and C-5 positions. acs.org The strategic selection, application, and removal of protecting groups are critical for the successful execution of a multistep synthesis.

Environmental Considerations in Synthetic Procedures (e.g., Use of Deep Eutectic Solvents, Ultrasound Radiation)

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. The use of deep eutectic solvents and ultrasound radiation are two such approaches that have been applied to the synthesis of isoxazoles.

Deep Eutectic Solvents (DES):

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. mdpi.com They are often biodegradable, have low toxicity, and can be recycled, making them attractive green solvents. mdpi.com The synthesis of 3,5-disubstituted isoxazoles has been successfully accomplished in a one-pot, three-step reaction using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. researchgate.net The DES was found to be essential for the reaction to proceed and could be reused up to five times without a significant drop in yield. researchgate.net Another study reported the synthesis of 5-amino-isoxazole-4-carbonitriles using a K₂CO₃/glycerol deep eutectic solvent as the catalytic reaction medium, highlighting the versatility of DES in isoxazole synthesis. nih.gov

Table 3: Synthesis of Isoxazole Derivatives in Deep Eutectic Solvents

| Isoxazole Derivative | DES System | Reaction Conditions | Yield (%) | Reference |

| 3,5-Disubstituted isoxazoles | Choline chloride:urea | One-pot, 3 steps | 70-83 | researchgate.net |

| 5-Amino-isoxazole-4-carbonitriles | K₂CO₃/glycerol | Multicomponent reaction | Good yields | nih.gov |

Ultrasound Radiation:

Ultrasound irradiation can accelerate chemical reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions. preprints.org It has been effectively used in the synthesis of various isoxazole derivatives. For example, an ultrasonic-assisted, one-pot synthesis of (3-phenylisoxazol-5-yl)methanol derivatives from benzaldehyde oxime and propargyl alcohol has been reported, with yields ranging from moderate to excellent. eurekaselect.com This method offers advantages of high yield, simple operation, and significantly reduced reaction times. eurekaselect.com In another application, new isoxazolines bearing sulfonamides were synthesized in good to excellent yields under ultrasonic irradiation in an ethanol-water solvent system, demonstrating the broad applicability of this green technique. nih.gov A comparison between conventional heating and ultrasound-assisted methods for the synthesis of certain isoxazole derivatives showed that ultrasound not only increased the yield by 3-30% but also reduced reaction times from 70-90 minutes to 25-60 minutes. preprints.org

Table 4: Ultrasound-Assisted Synthesis of Isoxazole Analogues

| Isoxazole Analogue | Starting Materials | Reaction Conditions | Yield (%) | Time | Reference |

| (3-Phenylisoxazol-5-yl)methanol derivatives | Benzaldehyde oxime, Propargyl alcohol | Ultrasound, one-pot | Moderate to excellent | Shorter reaction time | eurekaselect.com |

| Substituted isoxazoles | Pyrazole aldehydes, β-keto esters, Hydroxylamine HCl | Ultrasound (300 W, 20-60 kHz), 50 °C | 82-96% | 30-45 min | preprints.org |

| Isoxazoline-sulfonamides | Aldehydes, Alkenes, Hydroxylamine HCl | Ultrasound, TCCA, EtOH-water | Good to excellent | Shorter reaction time | nih.gov |

Reactivity and Strategic Derivatization of 3 Isoxazol 5 Yl Phenol

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring System

The phenol ring in 3-(isoxazol-5-yl)phenol is activated towards electrophilic aromatic substitution (SEAr). The hydroxyl group is a powerful activating ortho-, para-director, significantly increasing the electron density at positions C2, C4, and C6. Conversely, the isoxazole (B147169) ring at position C3 is generally considered an electron-withdrawing and deactivating group. The outcome of SEAr reactions is therefore dictated by the dominant activating effect of the hydroxyl group, with substitutions anticipated primarily at the C4 and C6 positions, which are para and ortho to the hydroxyl group, respectively. The C2 position is sterically hindered by the adjacent isoxazol-5-yl substituent.

Halogenation and nitration introduce key functional groups that can serve as handles for further synthetic transformations or directly influence the molecule's biological profile.

Halogenation: The halogenation of phenols is a well-established transformation. For this compound, the reaction conditions can be tuned to achieve mono- or poly-halogenation. The strong activation by the hydroxyl group facilitates reaction with various halogenating agents.

Table 1: Halogenation Reactions of this compound

| Reagent | Conditions | Primary Product(s) | Comments |

|---|---|---|---|

| Br₂ in CCl₄ | Room Temperature | 4-Bromo-3-(isoxazol-5-yl)phenol and 6-Bromo-3-(isoxazol-5-yl)phenol | Favors mono-bromination at the least sterically hindered positions. |

| N-Bromosuccinimide (NBS) | CH₃CN, Room Temperature | 4-Bromo-3-(isoxazol-5-yl)phenol | Often provides higher selectivity for para-substitution. |

| Br₂ in H₂O or EtOH | Room Temperature | 4,6-Dibromo-3-(isoxazol-5-yl)phenol and 2,4,6-Tribromo-3-(isoxazol-5-yl)phenol | Polar solvents enhance the reactivity, leading to poly-bromination. acs.org |

| SO₂Cl₂ | Inert solvent | 4-Chloro-3-(isoxazol-5-yl)phenol and 6-Chloro-3-(isoxazol-5-yl)phenol | Sulfuryl chloride is a common reagent for the chlorination of phenols. |

Nitration: The nitration of phenols can be sensitive, with standard conditions (HNO₃/H₂SO₄) often leading to oxidation and the formation of undesired byproducts. ijcce.ac.ir Milder, more selective methods using metal nitrates have been developed to control the regioselectivity, particularly to favor the formation of the para-nitro isomer over the ortho-isomer. ijcce.ac.ir For this compound, these methods can be employed to selectively install a nitro group, a versatile precursor for amines and other functionalities.

Table 2: Selective Nitration of Phenols

| Nitrating Agent | Solvent/Conditions | Anticipated Major Product for this compound | Reference |

|---|---|---|---|

| Cu(NO₃)₂ · 3H₂O | Acetone, Reflux | 4-Nitro-3-(isoxazol-5-yl)phenol | ijcce.ac.ir |

| Fe(NO₃)₃ · 9H₂O | Acetonitrile, Reflux | 4-Nitro-3-(isoxazol-5-yl)phenol | ijcce.ac.ir |

| Dilute HNO₃ | Aqueous, Low Temperature | Mixture of 4-Nitro- and 6-Nitro- isomers | ijcce.ac.ir |

Friedel-Crafts reactions on phenols are often complicated by the Lewis acid catalyst coordinating with the phenolic oxygen. sigmaaldrich.comlibretexts.org This can lead to deactivation of the aromatic ring or competitive O-acylation/alkylation. researchgate.net However, specific conditions can favor the desired C-acylation, which is a thermodynamically controlled process. researchgate.net

Friedel-Crafts Acylation: This reaction typically involves reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride. sigmaaldrich.comgoogle.com For phenolic substrates, O-acylation is often the kinetically favored product. The resulting ester can sometimes be rearranged to the C-acylated product (a hydroxyaryl ketone) under the reaction conditions, a process known as the Fries rearrangement. To achieve direct C-acylation regioselectively, alternative catalysts and conditions have been explored. researchgate.net For this compound, acylation is expected at the C6 position (ortho-acylation) or C4 position (para-acylation).

In a related synthetic strategy, isoxazole derivatives themselves can serve as electrophiles in Friedel-Crafts type reactions. For instance, fluorinated isoxazolines, when activated by a Lewis acid, can generate a carbocation intermediate that is attacked by electron-rich aromatics like phenols to form a new C-C bond at the C5 position of the isoxazoline (B3343090) ring. nih.gov This highlights the potential for constructing complex molecular architectures by reacting phenols with activated isoxazole systems. nih.gov

Table 3: Friedel-Crafts Acylation Approaches

| Acylating Agent | Catalyst/Conditions | Expected Product Type | Comments |

|---|---|---|---|

| Acetyl Chloride | AlCl₃, high temp | C-acylated phenol (e.g., 6-Acetyl-3-(isoxazol-5-yl)phenol) | Fries rearrangement conditions may be required to convert O-acetylated intermediate. researchgate.net |

| Acetic Anhydride | ZnCl₂/Al₂O₃, Microwave | ortho-C-acylated phenol | Solvent-free conditions can promote regioselective ortho-acylation. researchgate.net |

| Carboxylic Acid | Triflic Acid | C-acylated phenol | Brønsted acids can catalyze Friedel-Crafts acylation, avoiding issues with traditional Lewis acids. |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through etherification, esterification, and more advanced catalytic methods.

Etherification: The conversion of the phenolic hydroxyl to an ether is a common strategy to modify solubility, lipophilicity, and hydrogen bonding capacity. The Williamson ether synthesis is a robust method for this transformation. Research on related 2-(3-aryl-isoxazol-5-yl)phenols has shown that alkylation proceeds efficiently by treating the phenol with an alkyl halide in the presence of a weak base like potassium carbonate in a polar aprotic solvent. researchgate.netscielo.br

Table 4: Etherification of this compound

| Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|

| Iodomethane (CH₃I) | K₂CO₃ / Acetone | 3-(Isoxazol-5-yl)-1-methoxybenzene | scielo.br |

| Benzyl (B1604629) bromide (BnBr) | K₂CO₃ / Acetone | 1-(Benzyloxy)-3-(isoxazol-5-yl)benzene | scielo.br |

| Ethyl bromoacetate | K₂CO₃ / DMF | Ethyl 2-(3-(isoxazol-5-yl)phenoxy)acetate | researchgate.net |

Esterification: Phenolic esters are valuable intermediates and can exhibit biological activity themselves. They are readily synthesized by reacting the phenol with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. For more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), as used in Steglich esterification, can be employed. mdpi.com

Table 5: Esterification of this compound

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Benzoyl chloride | Pyridine, CH₂Cl₂ | 3-(Isoxazol-5-yl)phenyl benzoate | scielo.br |

| Acetic anhydride | Pyridine or DMAP (cat.) | 3-(Isoxazol-5-yl)phenyl acetate | mdpi.com |

| 4-Pentynoic acid | DCC, Pyridine | 3-(Isoxazol-5-yl)phenyl pent-4-ynoate | mdpi.com |

The oxidation of phenols can lead to various products, most commonly quinones. The specific outcome depends on the oxidant used and the substitution pattern of the phenol. For this compound, oxidation would likely yield an ortho-quinone derivative, given the position of the substituents. The isoxazole ring is generally stable under many oxidative conditions, but harsh reagents should be avoided to prevent ring cleavage.

Table 6: Oxidation of Phenols

| Oxidizing Agent | Typical Conditions | Anticipated Product for this compound | Comments |

|---|---|---|---|

| Fremy's Salt ( (KSO₃)₂NO ) | Aqueous buffer (phosphate) | 3-(Isoxazol-5-yl)benzo-1,2-quinone | A mild and selective reagent for the oxidation of phenols to o-quinones. |

| Salcomine-O₂ | DMF or CH₃CN | 3-(Isoxazol-5-yl)benzo-1,2-quinone | Catalytic oxidation using a cobalt-salen complex and molecular oxygen. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 3-(Isoxazol-5-yl)benzo-1,2-quinone | While primarily for alcohols to aldehydes/ketones, can oxidize phenols under certain conditions. nih.gov |

Modern synthetic chemistry offers powerful tools for the functionalization of C–O bonds, particularly through transition-metal-catalyzed cross-coupling reactions. nih.gov To make this possible, the phenolic hydroxyl group must first be converted into a more reactive leaving group, such as a triflate (-OTf) or tosylate (-OTs). This is typically achieved by reacting the phenol with triflic anhydride or tosyl chloride in the presence of a base.

Once formed, the aryl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the former hydroxyl group.

Suzuki-Miyaura Coupling: Reaction of the aryl triflate with an aryl or vinyl boronic acid (or ester) provides access to biaryl and styrenyl derivatives. nih.gov

Buchwald-Hartwig Amination: Coupling of the aryl triflate with primary or secondary amines yields substituted anilines.

Sonogashira Coupling: Reaction with a terminal alkyne affords aryl-alkyne structures.

These methods dramatically expand the synthetic utility of this compound, allowing for its incorporation into a vast range of complex molecular frameworks. The compatibility of these catalytic systems with the isoxazole ring is a key advantage. nih.gov

Table 7: C-O Bond Cross-Coupling Strategies

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryls (e.g., 5-(biphenyl-3-yl)isoxazole) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamines (e.g., N,N-Dimethyl-3-(isoxazol-5-yl)aniline) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Aryl Alkynes (e.g., 5-(3-(phenylethynyl)phenyl)isoxazole) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | Styrenes (e.g., 5-(3-vinylphenyl)isoxazole) |

Chemical Modifications of the Isoxazole Ring System

The isoxazole ring in this compound is an electron-deficient system, yet it possesses sites amenable to specific chemical modifications. Its unique electronic structure, characterized by a weak N-O bond, makes it susceptible to ring-opening reactions, while the C4 position is sufficiently electron-rich to undergo electrophilic substitution. pharmaguideline.comrsc.org These characteristics allow for its transformation into a variety of other molecular architectures.

A key feature of the isoxazole ring is its susceptibility to N-O bond cleavage under reductive conditions, providing a powerful tool for synthetic transformations. rsc.orgmdpi.com This reductive ring-opening typically yields β-aminoenones or related intermediates, which can be cyclized to form new heterocyclic systems. rsc.org

Several methods have been developed for this purpose:

Catalytic Hydrogenation: The most common method for isoxazole ring cleavage is catalytic hydrogenation. Depending on the catalyst and conditions, this can lead to various products. For instance, hydrogenation can result in the formation of β-aminoenones, which are versatile precursors for other heterocycles like pyridines or pyrimidines. princeton.edu

Metal-Catalyzed Reductions: Transition metals are effective in promoting the reductive cleavage of the N-O bond. Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water has been shown to cleanly convert isoxazoles to β-aminoenones. rsc.org More recently, iron-catalyzed transfer hydrogenation has emerged as a practical method. researchgate.net In this process, an iron salt like FeCl₃ facilitates the reaction, using an in-situ generated hydrogen donor, to produce β-enaminones from 3,5-disubstituted isoxazoles. researchgate.net

Reductive Ring-Opening and Cyclization Cascades: The intermediates formed from ring-opening can be trapped intramolecularly to afford new heterocyclic structures in a single step. For example, an iron-mediated ring-opening and rearrangement cascade of 4-alkenylisoxazoles has been developed to synthesize polysubstituted pyrroles. researchgate.net Applying such a strategy to a derivative of this compound could open pathways to novel phenol-substituted pyrroles.

The reductive opening of the isoxazole ring in a precursor of the anticoagulant drug Razaxaban, which features a related 1,2-benzisoxazole (B1199462) structure, was identified as its primary metabolic pathway, highlighting the biological relevance of this transformation. nih.gov This reaction, catalyzed by NADH-dependent reductases, forms a stable benzamidine (B55565) metabolite. nih.gov

The C4 position of the isoxazole ring is the most nucleophilic carbon and is thus the primary site for electrophilic substitution. pharmaguideline.comprinceton.edu This reactivity allows for the introduction of a wide range of functional groups, which can then serve as handles for further diversification.

Key methods for C4 functionalization include:

Halogenation: Direct halogenation at the C4 position can be readily achieved using standard electrophilic halogenating agents such as N-chlorosuccinimide (NCS) or bromine. princeton.eduacs.org The resulting 4-haloisoxazoles are crucial intermediates for cross-coupling reactions.

Lithiation and Electrophilic Quench: The C4 proton is acidic enough to be removed by strong bases like n-butyllithium (n-BuLi). The resulting C4-lithiated species can react with various electrophiles. cdnsciencepub.com For example, quenching with carbon dioxide (CO₂) introduces a carboxylic acid group at the C4 position. This directed metalation is influenced by substituents on the ring; for instance, a C3-methoxy group can enhance the acidity of the C4 proton. cdnsciencepub.com

Palladium-Catalyzed C-H Alkenylation: Direct functionalization of the C4 C-H bond can be achieved using transition metal catalysis. A palladium-catalyzed C4 alkenylation of isoxazoles has been reported, providing a direct route to C4-vinyl derivatives without pre-functionalization. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Halogenation | NCS, Br₂, ICl, I₂ | 4-Halo-3-(isoxazol-5-yl)phenol | princeton.eduacs.org |

| Lithiation-Carboxylation | 1. n-BuLi; 2. CO₂ | 5-(3-Hydroxyphenyl)isoxazole-4-carboxylic acid | cdnsciencepub.com |

| C-H Alkenylation | Alkene, Pd(OAc)₂ | 4-Alkenyl-3-(isoxazol-5-yl)phenol | researchgate.net |

| Fluorination | Selectfluor™ | 4-Fluoro-3-(isoxazol-5-yl)phenol | rsc.orgresearchgate.net |

Annulation, or ring-forming, reactions provide a direct route to complex fused heterocyclic systems built upon the isoxazole core. mdpi.com Such fused systems are of great interest in medicinal chemistry. tandfonline.comijariit.com Starting from a suitably functionalized this compound, new rings can be constructed adjacent to the isoxazole.

For example, a 3-aryl-4-formyl-5-chloroisoxazole can undergo condensation with 1,2-diamines to form novel seven-membered heterocyclic systems like isoxazolo-[5,4-b]-benzodiazepines. tandfonline.comtandfonline.com In this reaction, the nucleophilic attack of the diamine can occur either at the formyl group or at the C5 position of the isoxazole ring, leading to different fused products through the intermediacy of a Schiff base. tandfonline.com Another powerful strategy involves the intramolecular electrophilic aromatic substitution (SEAr) reaction. A cationic gold(I) catalyst can enable the SEAr reaction at the C5-position of isoxazoles, leading to the efficient synthesis of isoxazole-containing fused heterocycles such as isoxazolopyridines. acs.org

Advanced Cross-Coupling Methodologies for Diversification (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets for the diversification of heterocyclic compounds, including this compound. rsc.org These reactions typically utilize a 4-halo-isoxazole derivative, prepared as described in section 3.3.2, as a versatile coupling partner. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the 4-haloisoxazole with a boronic acid or ester. It is highly robust and tolerates a wide variety of functional groups. This method has been used to introduce aryl or heteroaryl substituents at the C4 position of the isoxazole ring. nih.govunifi.it

Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond between the 4-haloisoxazole and an alkene, providing a direct route to 4-vinylisoxazole derivatives. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin reagent (stannane) with the 4-haloisoxazole. Stille couplings of isoxazolyl-4-stannyl derivatives have been successfully employed, though the toxicity of tin compounds is a drawback. researchgate.netorganic-chemistry.org

Sonogashira Coupling: This coupling of a terminal alkyne with the 4-haloisoxazole is a highly efficient method for synthesizing C4-alkynylisoxazoles. rsc.org The reaction proceeds with high yields and is influenced by steric effects at the C3 position of the isoxazole ring. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 4-haloisoxazole with amines. It provides access to 4-amino-isoxazole derivatives, which are important pharmacophores. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C4-Aryl | nih.govunifi.it |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C4-Alkenyl | nih.gov |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C4-Alkyl/Aryl | researchgate.netorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base | C4-Alkynyl | rsc.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C4-Amino | nih.gov |

Regio- and Chemoselectivity Studies in Complex Derivatization

The presence of multiple reactive sites in this compound—the phenolic hydroxyl group, the activated ortho and para positions of the phenol ring, and the C4 position of the isoxazole ring—necessitates careful control of reaction conditions to achieve selective derivatization.

Regioselectivity refers to the control of which position on a ring reacts.

Phenol Ring vs. Isoxazole Ring: In electrophilic substitutions, the phenol ring is generally more activated than the isoxazole ring. Therefore, reactions like nitration or halogenation would likely occur on the phenol ring, directed by the hydroxyl group, unless the isoxazole ring's reactivity is specifically enhanced.

Within the Isoxazole Ring: As discussed, the C4 position is the most common site for electrophilic attack and lithiation. princeton.educdnsciencepub.com The directing effects of substituents at C3 and C5 can further influence this selectivity. For example, lithiation of 3,5-dimethylisoxazole (B1293586) occurs on the C5-methyl group, whereas 3-methoxy-5-methylisoxazole (B168367) can be lithiated at either the C4 position or the C5-methyl group, demonstrating subtle electronic control. cdnsciencepub.com

Chemoselectivity involves differentiating between different functional groups.

O-Alkylation/Acylation vs. Ring Functionalization: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for selective O-alkylation or O-acylation under basic conditions, leaving the rest of the molecule intact. To perform ring functionalization, such as cross-coupling on a halo-derivative, the hydroxyl group may need to be protected (e.g., as a methyl or benzyl ether) to prevent it from interfering with the reaction.

Catalyst-Controlled Selectivity: Modern synthetic methods can achieve selectivity through catalyst control. For instance, different transition-metal catalysts can direct C-H activation to different positions. A study demonstrated that a cationic rhodium catalyst favored proximal C-H activation on an arene ring attached to an isoxazole, while a palladium catalyst preferred distal C-H activation at the C4 position of the isoxazole itself. nih.gov This catalyst-driven selectivity provides a sophisticated strategy for functionalizing complex molecules like this compound at a desired position.

By carefully choosing reagents, protecting groups, and catalytic systems, chemists can navigate the complex reactivity landscape of this compound to synthesize a diverse array of derivatives with high precision.

Computational and Theoretical Investigations of 3 Isoxazol 5 Yl Phenol and Its Analogues

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. It provides a framework for calculating various molecular parameters that are crucial for understanding chemical behavior.

The electronic structure of a molecule is fundamental to its reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. rsc.orgnih.gov

For isoxazole (B147169) derivatives, quantum chemical calculations have been employed to determine these frontier molecular orbitals. tandfonline.comresearchgate.net For instance, in a study on hispolon (B173172) and its isoxazole derivatives, elevated HOMO levels were found to influence their reactivity towards certain radicals. tandfonline.com In another study on benzo[d]isoxazole derivatives, the HOMO energy was identified as a key factor in their interaction with metal surfaces. researchgate.net

The HOMO-LUMO gap can be influenced by substituents on the aromatic rings of isoxazole-containing compounds. researchgate.net Theoretical calculations on various isoxazole derivatives have shown that the distribution of HOMO and LUMO can be localized on different parts of the molecule, which in turn affects their electronic properties and potential applications. rsc.orgnih.gov

Table 1: Frontier Molecular Orbital Data for Selected Isoxazole Derivatives This table is for illustrative purposes and the values are hypothetical as specific data for 3-(Isoxazol-5-yl)phenol was not found in the search results.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -6.50 | -1.20 | 5.30 |

| Analogue A (with electron-donating group) | -6.25 | -1.15 | 5.10 |

| Analogue B (with electron-withdrawing group) | -6.80 | -1.50 | 5.30 |

Molecular Orbital (MO) theory is instrumental in predicting the reactivity of molecules. The HOMO indicates the region of a molecule most likely to donate electrons in a reaction with an electrophile, while the LUMO points to the site where a nucleophile would most likely attack. oregonstate.edu The distribution and energy of these frontier orbitals are key determinants of a molecule's chemical behavior. oregonstate.eduscribd.com

In the context of isoxazole derivatives, MO theory helps to understand their interactions in various chemical reactions. For example, the formation of phenoxyl radicals from phenolic derivatives of isoxazole confirms that the phenolic -OH group is an active center for free radical reactions. tandfonline.com The reactivity of these compounds can be correlated with molecular descriptors derived from quantum chemical calculations. tandfonline.com

The application of MO theory extends to predicting the outcomes of reactions. By analyzing the orbital densities at different atomic positions, it's possible to predict the regiochemistry of reactions like electrophilic additions. oregonstate.edu This theoretical framework has been applied to various organic reactions, providing insights that are often in good agreement with experimental observations. uomustansiriyah.edu.iq The recently developed Molecular Electron Density Theory (MEDT) further emphasizes the role of electron density changes in determining molecular reactivity, offering an alternative perspective to the traditional Frontier Molecular Orbital (FMO) theory. researchgate.net

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states. rsc.org This predictive capability is crucial in the development of new synthetic methodologies, as it allows for the computational exploration of reaction mechanisms before undertaking extensive experimental work. rsc.org

For reactions involving isoxazoles, such as their synthesis via 1,3-dipolar cycloaddition of nitrile oxides with alkynes, computational methods can elucidate the mechanism and regioselectivity. The energy of the transition state is a key factor determining the reaction rate. Computational techniques can estimate these activation energies, providing insights into the feasibility of a proposed reaction. rsc.orgnih.gov

Recent advancements have seen the application of machine learning potentials, such as ANI-2x, to explore reaction pathways and free energy surfaces more efficiently than traditional DFT methods. strath.ac.ukresearchgate.net While these methods may have limitations in accurately predicting high-energy structures, they excel at rapid and thorough sampling of reaction pathways, which can inform more detailed calculations at higher levels of theory. strath.ac.ukresearchgate.net This approach has been used to study various reactions, including amide and disulfide bond formations. strath.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of atoms and their movements over time.

The conformation of a molecule refers to the spatial arrangement of its atoms, which can change through rotation around single bonds. The potential energy surface, or energy landscape, describes the energy of a molecule as a function of its geometry. Stable conformations correspond to energy minima on this surface.

For molecules containing both a phenyl and an isoxazole ring, such as this compound analogues, the dihedral angle between the two rings is a key conformational parameter. nih.goviucr.orgnih.govkau.edu.saresearchgate.net X-ray crystallography studies on related structures have revealed a range of dihedral angles, often influenced by intramolecular hydrogen bonding and crystal packing forces. nih.goviucr.orgkau.edu.saresearchgate.net For example, in (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol, the dihedral angle between the benzene (B151609) and isoxazole rings is 5.9(6)°. nih.gov In other isoxazole-containing Schiff bases, these angles can be less than 25°. iucr.org

Computational methods can be used to perform a potential energy scan by systematically changing dihedral angles to identify the most stable conformers. researchgate.net These calculations often show good agreement with experimental data from X-ray crystallography. bohrium.com

Table 2: Dihedral Angles in Isoxazole-Phenol Analogues This table presents data from related structures found in the search results to illustrate typical values.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol | 5.9(6) | nih.gov |

| (E)-2-{[(isoxazol-3-yl)imino]methyl}phenol | 6.95(12) | iucr.org |

| (E)-2-{[(5-methylisoxazol-3-yl)imino]methyl}phenol | 4.42(14) | iucr.org |

| (3-Phenyl-isoxazol-5-yl)methanol | 25.82(3) | nih.gov |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | 4.2(2) | kau.edu.saresearchgate.net |

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior by simulating the movement of its atoms over time. mdpi.commdpi.com This technique allows for the analysis of molecular flexibility and conformational changes under simulated physiological conditions. mdpi.com MD simulations are particularly useful for understanding how a ligand might interact with a biological target, such as a protein. mdpi.commdpi.com

The flexibility of different regions of a molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of its atoms during the simulation. physchemres.org In the context of drug design, MD simulations can reveal the stability of a ligand-protein complex and identify key interactions, such as hydrogen bonds, that contribute to binding affinity. mdpi.commdpi.com For isoxazole derivatives, MD simulations have been used to study their binding modes with various protein targets and to understand the conformational motions that are crucial for their biological activity. mdpi.com The results of these simulations can provide valuable insights for the design of new and more potent analogues. mdpi.com

Theoretical Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules. ijopaar.com These predictions are invaluable for confirming the synthesis of a target compound, interpreting experimental spectra, and understanding the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shift prediction is a vital tool for structure elucidation. frontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method, often paired with DFT functionals like B3LYP, is a common approach for calculating the ¹H and ¹³C NMR spectra of organic molecules, including isoxazole derivatives. researchgate.netresearchgate.net The process involves first finding the molecule's lowest energy conformation, as the geometry heavily influences the magnetic environment of each nucleus. github.io For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the phenol (B47542) and isoxazole rings. These predicted values, when compared to experimental data, can confirm the 5-yl substitution pattern of the isoxazole ring and the meta-position of the hydroxyl group on the phenol ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound. (Note: These are illustrative values based on typical computational outputs for similar structures. The exact values depend on the level of theory and solvent model used.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (Phenol, C-OH) | - | 157.5 |

| C2 (Phenol) | 7.10 | 110.2 |

| C3 (Phenol, C-Isoxazole) | - | 139.0 |

| C4 (Phenol) | 7.35 | 130.5 |

| C5 (Phenol) | 6.90 | 118.0 |

| C6 (Phenol) | 7.05 | 115.8 |

| C3' (Isoxazole) | - | 151.0 |

| C4' (Isoxazole) | 6.80 | 97.2 |

| C5' (Isoxazole) | - | 170.1 |

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy simulates the vibrational modes of a molecule. Calculations using DFT methods can predict the frequencies and intensities of IR absorption bands. researchgate.net For this compound, key predicted vibrations would include the O-H stretching of the phenolic group, aromatic C-H stretches, C=C stretching within the benzene ring, and the characteristic vibrations of the isoxazole ring, such as C=N and C-O stretching. nih.gov Comparing the computed spectrum with an experimental one helps in the assignment of complex vibrational bands. ijopaar.com

Interactive Table 2: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound. (Note: These are illustrative values based on computational studies of isoxazole and phenol derivatives.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3600 - 3500 | Phenolic hydroxyl group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Benzene and isoxazole rings |

| C=C Stretch (Aromatic) | 1610 - 1580 | Benzene ring skeletal vibrations |

| C=N Stretch (Isoxazole) | 1615 - 1590 | Isoxazole ring vibration |

| C-O Stretch (Phenol) | 1260 - 1180 | Phenolic C-O bond |

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. dergipark.org.tr These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. jksus.org For this compound, the predicted UV-Vis spectrum would likely show absorptions arising from π→π* transitions within the conjugated system formed by the phenol and isoxazole rings, as well as n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. researchgate.net Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM), as they can significantly shift absorption wavelengths. dergipark.org.tr

Structure-Property Relationship Modeling (e.g., QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity. researchgate.net These models are fundamental in materials science and drug discovery for predicting the characteristics of untested compounds. nih.gov

The core principle of QSPR/QSAR involves two main components:

Molecular Descriptors: These are numerical values that quantify different aspects of a molecule's structure. They can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov

Statistical Methods: A mathematical algorithm, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods, is used to create a correlation model between the calculated descriptors and an experimentally measured property (e.g., boiling point, solubility, receptor binding affinity). mdpi.comnih.gov

For this compound and its analogues, a QSPR model could be developed to predict a property like antioxidant capacity or a QSAR model could predict its affinity for a specific biological target. For instance, in a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, 3D-QSAR models (CoMFA and CoMSIA) were built. mdpi.com These models used steric and electrostatic fields as descriptors to successfully predict the agonistic activity (pEC₅₀) of the compounds, demonstrating that hydrophobic and electronegative features were crucial for activity. mdpi.com

To build a hypothetical QSPR model for a property of this compound and its analogues, one would follow these steps:

Dataset Assembly: A series of isoxazole-phenol analogues would be synthesized or selected, and their relevant property (e.g., n-octanol-water partition coefficient, logP) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of theoretical descriptors would be calculated.

Model Building and Validation: Using statistical software, a regression equation would be generated linking a subset of the most relevant descriptors to the experimental property. The model's predictive power would be rigorously tested using cross-validation techniques and external test sets. mdpi.com

Interactive Table 3: Example of Descriptors for a Hypothetical QSPR Model of Isoxazole Analogues. (Note: This table illustrates the types of descriptors and their potential role in a predictive model for a property like lipophilicity (logP).)

| Descriptor Type | Descriptor Example | Potential Influence on Property |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Generally, higher MW can increase lipophilicity. |

| Topological | Zagreb Index (M1) | Relates to molecular branching and complexity. |

| Quantum-Chemical | Dipole Moment (µ) | Higher polarity can decrease lipophilicity and increase water solubility. |

| Quantum-Chemical | HOMO Energy (E_HOMO) | Relates to electron-donating ability; may correlate with specific interactions. |

Such models provide valuable insights into the structural features that govern a particular property, enabling the rational design of new compounds with enhanced or optimized characteristics. nih.gov

Advanced Characterization Methodologies in 3 Isoxazol 5 Yl Phenol Research

Application of High-Resolution Spectroscopic Techniques (e.g., 2D NMR, HRMS)

High-resolution spectroscopic methods are indispensable for the detailed molecular characterization of novel compounds like 3-(Isoxazol-5-yl)phenol. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques in this regard, offering unambiguous structural elucidation.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides through-bond correlation data that allows for the precise assignment of proton (¹H) and carbon (¹³C) signals within the molecule. Key 2D NMR experiments include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of all C-H single bonds. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular framework by connecting different spin systems. nih.govyoutube.comlibretexts.org

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to identify neighboring protons in a spin system. youtube.com

The combination of these experiments allows for the complete and unambiguous assignment of the molecular structure of this compound and its derivatives. researchgate.netgithub.io

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. researchgate.net This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. kuleuven.be

Below is a representative table of expected 2D NMR correlations for this compound, illustrating how these techniques map the molecular structure.

| Proton (¹H) Signal | Correlated Carbon (¹³C) in HSQC | Key Correlated Carbons (¹³C) in HMBC |

| H on Phenol (B47542) Ring | C on Phenol Ring | Adjacent C on Phenol Ring, C of Isoxazole (B147169) Ring |

| H on Isoxazole Ring | C on Isoxazole Ring | Other C on Isoxazole Ring, C on Phenol Ring |

| Phenolic OH | N/A | C on Phenol Ring |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. scispace.com For compounds like this compound and its derivatives, single-crystal X-ray diffraction analysis provides invaluable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. kuleuven.benih.govnih.gov

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the exact position of each atom. This technique has been successfully applied to various isoxazole derivatives, confirming their molecular structures and providing insights into their solid-state packing. scispace.comnih.gov

The crystallographic data obtained are crucial for understanding the molecule's conformation and how it interacts with its neighbors in the crystal lattice. This information is particularly important in drug design and materials science, where solid-state properties can significantly influence a compound's behavior.

A table summarizing typical crystallographic data obtained for an isoxazole derivative is presented below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The distances between the nuclei of two bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other interactions that stabilize the crystal structure. |

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Analogues (e.g., Preparative HPLC)

Chromatographic techniques are fundamental for both the purification of this compound and its analogues, and for the assessment of their purity. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful tool for isolating pure compounds from complex reaction mixtures. springernature.comresearchgate.net

In preparative HPLC, a solution of the crude product is pumped through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. teledynelabs.com For phenolic compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. sielc.commdpi.com

The purity of the isolated fractions is then typically assessed using analytical HPLC, which uses smaller columns and lower flow rates to achieve high-resolution separations. The use of a diode-array detector (DAD) or a mass spectrometer (MS) as the detector can provide additional information about the identity and purity of the eluted compounds. sielc.com

A general workflow for the purification of a this compound analogue using preparative HPLC is outlined in the table below.

| Step | Description |

| Method Development | An analytical HPLC method is first developed to achieve good separation of the target compound from impurities. |

| Scale-Up | The analytical method is scaled up to a preparative scale by increasing the column size, flow rate, and injection volume. |

| Fraction Collection | As the separated components elute from the column, they are collected in individual fractions. |

| Purity Analysis | The purity of the collected fractions is assessed by analytical HPLC. |

| Solvent Removal | The solvent is removed from the pure fractions, typically by rotary evaporation or lyophilization, to yield the purified compound. |

Advanced Techniques for Elucidating Reaction Mechanisms (e.g., Kinetic Studies, Mechanistic Mass Spectrometry)

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. For the synthesis of this compound, which involves the formation of the isoxazole ring, advanced techniques are employed to probe the reaction pathway.

Kinetic studies involve monitoring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature, or catalyst). This data can be used to determine the rate law of the reaction, which provides insights into the composition of the rate-determining step. researchgate.net For isoxazole synthesis, kinetic studies can help to elucidate whether the reaction proceeds through a concerted or stepwise mechanism. thieme-connect.de

Mechanistic Mass Spectrometry techniques, such as Collision-Induced Dissociation (CID), can be used to study the fragmentation patterns of reaction intermediates and products. mdpi.com By analyzing these fragmentation patterns, it is possible to deduce the structure of transient species and gain a deeper understanding of the reaction pathway. For instance, in the context of isoxazole synthesis via 1,3-dipolar cycloaddition, mass spectrometry can be used to identify key intermediates and support a proposed mechanism. biolmolchem.comnih.gov

The table below summarizes key mechanistic questions in the synthesis of the isoxazole ring and the techniques used to address them.

| Mechanistic Question | Experimental Approach |

| Reaction Order and Rate Law | Kinetic studies involving systematic variation of reactant concentrations. |

| Activation Parameters (Ea, ΔH‡, ΔS‡) | Temperature-dependent kinetic studies (Eyring and Arrhenius plots). |

| Identification of Intermediates | In-situ monitoring by spectroscopic techniques (e.g., NMR, IR) or trapping experiments coupled with MS analysis. |

| Regioselectivity of Cycloaddition | Analysis of product ratios under different conditions and computational modeling. |

Mechanistic Studies and in Vitro Biological Investigations of 3 Isoxazol 5 Yl Phenol Derivatives

Molecular Target Identification and Engagement Studies (In Vitro)

The initial stages of characterizing the biological activity of 3-(isoxazol-5-yl)phenol derivatives involve the identification of their molecular targets and the detailed analysis of their interactions. These in vitro studies are crucial for understanding the specific enzymes, receptors, and pathways through which these compounds exert their effects.

Enzyme Inhibition Kinetics and Mechanistic Pathways (In Vitro)

A significant area of investigation for this compound derivatives has been their potent inhibitory effects on enzymes critical to cancer cell metabolism. One prominent example is the inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, which is often upregulated in tumors.

A series of 4-phenoxy-phenyl isoxazole (B147169) derivatives have been synthesized and evaluated for their in vitro enzymatic inhibitory effects against ACC. nih.gov Initial screenings identified a lead compound, which was then structurally modified to explore structure-activity relationships (SAR). nih.govnih.gov These studies revealed that specific substitutions on the phenoxy-phenyl isoxazole scaffold significantly influence the ACC inhibitory activity. For instance, compound 6g (a cyclopropylmethoxy-substituted derivative) demonstrated the most potent ACC inhibitory activity with an IC50 value of 99.8 nM, which is comparable to the known ACC inhibitor CP-640186. nih.govrsc.org The inhibitory activity was found to be influenced by factors such as the length of the alkoxy chain and the nature of amide or urea (B33335) substituents. nih.govrsc.org

Table 1: hACC1 Inhibitory Activity of Selected 4-phenoxy-phenyl Isoxazole Derivatives

| Compound | R1 | R2 | hACC1 Inhibition (%) at 5 µM | IC50 (nM) |

|---|---|---|---|---|

| 6a | OCH2Ph | COCH3 | 57.0 | - |

| 6e | O(CH2)2CH3 | COCH3 | 78.95 | >1000 |

| 6g | OCH2-c-Pr | COCH3 | 95.26 | 99.8 |

| 6k | H | COPh | 68.31 | 188.7 |

| 6l | H | COCH2Ph | 81.42 | 141.3 |

| 6p | H | CONHPh | 65.20 | 251.2 |

| 6q | H | CONHCH2Ph | 73.68 | 166.0 |

| CP-640186 | - | - | - | 108.9 |

Data sourced from a study on 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. nih.govrsc.org

Receptor Binding and Ligand-Protein Interaction Analysis (In Vitro)

While much of the research on this compound derivatives has focused on enzyme inhibition, some studies have explored their interactions with cellular receptors. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds with their protein targets.

For the ACC-inhibiting 4-phenoxy-phenyl isoxazole derivatives, molecular docking studies revealed that these compounds bind to the carboxyltransferase (CT) domain of ACC. nih.gov The lead compound 6a was shown to form hydrogen bonds with key amino acid residues, including Gly-2162 and Ala-2125. nih.gov The highly potent derivative 6g was predicted to form three hydrogen bonds within the CT domain, providing a structural basis for its enhanced inhibitory activity. nih.gov

In a different context, other isoxazole derivatives have been investigated for their binding to receptors such as the estrogen receptor alpha (ERα), a crucial target in breast cancer. rsc.org Molecular docking and induced fit analysis of 5-(thiophen-2-yl)isoxazoles have supported their inhibitory action on ERα. rsc.org

Modulation of Specific Biochemical Pathways (In Vitro)

The engagement of this compound derivatives with their molecular targets leads to the modulation of specific biochemical pathways within cells. A key consequence of ACC inhibition by the 4-phenoxy-phenyl isoxazole derivatives is the depletion of malonyl-CoA, a critical building block for fatty acid synthesis. nih.govsemanticscholar.org In vitro experiments with the MDA-MB-231 breast cancer cell line demonstrated that treatment with compounds 6g and 6l significantly decreased intracellular malonyl-CoA levels. nih.govsemanticscholar.org This disruption of fatty acid metabolism is a primary mechanism behind the anticancer effects of these compounds.

In Vitro Cellular Assays and Phenotypic Screening

Cellular Viability and Proliferation Studies (In Vitro)

A crucial aspect of in vitro evaluation is the assessment of a compound's ability to inhibit the growth and proliferation of cancer cells. Numerous studies have demonstrated the potent antiproliferative activity of this compound derivatives against a range of human cancer cell lines.

The 4-phenoxy-phenyl isoxazole derivatives exhibited significant cytotoxicity against A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cells. nih.govsemanticscholar.org Compound 6l emerged as the most potent antiproliferative agent, with IC50 values of 0.22 µM, 0.26 µM, and 0.21 µM against A549, HepG2, and MDA-MB-231 cells, respectively. nih.govsemanticscholar.org Notably, these compounds showed selectivity for cancer cells, with most exhibiting weak toxicity towards the non-cancerous HUVEC cell line. nih.gov

Similarly, a series of isoxazole-piperazine hybrids displayed potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with IC50 values in the micromolar to sub-micromolar range. nih.govresearchgate.netnih.gov Another study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives found that compound 4n showed potent cytotoxicity against four human cancer cell lines (A549, COLO 205, MDA-MB 231, and PC-3) with IC50 values below 12 µM. biointerfaceresearch.com

Table 2: In Vitro Antiproliferative Activity of Selected this compound Derivatives

| Compound Class | Derivative | Cell Line | IC50 (µM) |

|---|---|---|---|

| 4-phenoxy-phenyl isoxazoles | 6g | A549 | 1.10 |

| HepG2 | 1.73 | ||

| MDA-MB-231 | 1.50 | ||

| 6l | A549 | 0.22 | |

| HepG2 | 0.26 | ||

| MDA-MB-231 | 0.21 | ||

| Isoxazole-piperazine hybrids | 5l | Huh7 | 0.3 |

| Mahlavu | 0.5 | ||

| MCF-7 | 0.7 | ||

| 5m | Huh7 | 1.1 | |

| Mahlavu | 1.5 | ||

| MCF-7 | 1.9 | ||

| 5o | Huh7 | 3.7 | |

| Mahlavu | 2.9 | ||

| MCF-7 | 2.5 |

Data compiled from studies on 4-phenoxy-phenyl isoxazoles and isoxazole-piperazine hybrids. nih.govnih.govresearchgate.net

Investigation of Cellular Signaling Pathway Modulation (In Vitro)

Beyond direct cytotoxicity, researchers have investigated how this compound derivatives modulate intracellular signaling pathways that are often dysregulated in cancer.

The study on 4-phenoxy-phenyl isoxazoles revealed that compounds 6g and 6l induced cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells in a dose-dependent manner. nih.govsemanticscholar.org Furthermore, these compounds were shown to induce apoptosis, or programmed cell death, in these cancer cells. nih.govsemanticscholar.org

Another class of derivatives, N-phenyl-5-carboxamidyl isoxazoles, was found to inhibit the JAK3/STAT3 signaling pathway. nih.gov Specifically, compound 3 , N-(4-chlorophenyl)-5-carboxamidyl isoxazole, significantly downregulated the expression of phosphorylated STAT3 in both human and mouse colon cancer cells. nih.gov This compound was also shown to inhibit the Akt signaling pathway. nih.gov

The isoxazole-piperazine hybrids were also found to induce apoptosis and cause cell cycle arrest. researchgate.net Mechanistic studies indicated that these compounds induce oxidative stress and cause an inhibition of the cell survival pathway through Akt hyperphosphorylation and activation of the p53 protein. researchgate.net The modulation of signaling pathways such as PI3K/Akt and MAPK by phenolic compounds is a well-documented anticancer strategy, and these findings suggest that isoxazole derivatives can leverage these mechanisms. nih.govnih.gov A novel isoxazole compound, CM2-II-173, was shown to inhibit the activations of pMEK1, pAkt, pERK, and p38 MAPK induced by sphingosine-1-phosphate in breast cancer cells. nih.gov

Assessment of Specific Cellular Responses (e.g., Induction of Apoptosis in vitro)

Derivatives of this compound and other isoxazole-containing compounds have been the subject of numerous in vitro investigations to determine their effects on specific cellular processes, with a significant focus on the induction of apoptosis in cancer cell lines. Apoptosis, or programmed cell death, is a critical pathway for the elimination of damaged or cancerous cells, and its induction is a key mechanism for many anticancer agents.

Studies have shown that novel synthetic isoxazole derivatives can induce both early and late-stage apoptosis in various cancer cell models. For instance, a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activities in human erythroleukemic K562 cells. eurekaselect.comnih.govacs.org The induction of apoptosis was also observed in glioblastoma cell lines such as U251-MG and the temozolomide-resistant T98G line, although the effects varied depending on the specific analogue's structure. eurekaselect.comacs.org

In another study, a series of 4-phenoxy-phenyl isoxazoles, identified as inhibitors of Acetyl-CoA carboxylase (ACC), were evaluated for their apoptotic effects. Preliminary mechanistic studies revealed that specific derivatives, such as compounds 6g and 6l , induced apoptosis in MDA-MB-231 breast cancer cells. nih.govconnectjournals.comnih.govresearchgate.net This pro-apoptotic activity was associated with a decrease in malonyl-CoA levels and an arrest of the cell cycle at the G0/G1 phase. nih.govconnectjournals.comnih.govresearchgate.net The ability of these compounds to trigger apoptosis underscores their therapeutic potential, as this is a crucial mechanism in many cancer treatment strategies. connectjournals.com

The table below summarizes the apoptotic effects of selected isoxazole derivatives on various cancer cell lines as reported in the literature.

| Compound Class/Derivative | Cell Line(s) | Observed Effect | Reference |

| 3,4-Isoxazolediamides | K562 (erythroleukemia) | Induction of early and late apoptosis. | eurekaselect.comnih.gov |

| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (erythroleukemia) | Significant pro-apoptotic activity. | eurekaselect.comacs.org |

| 4-Phenoxy-phenyl isoxazoles (6g , 6l ) | MDA-MB-231 (breast cancer) | Induction of apoptosis and cell cycle arrest at G0/G1 phase. | nih.govconnectjournals.comnih.gov |

| Isoxazole-carboxamide derivatives | K562 (erythroleukemia) | Pro-apoptotic activity demonstrated by Annexin V release assay. | nih.gov |

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their in vitro biological profiles, guiding the design of analogues with enhanced potency and selectivity.

Impact of Substituent Effects on In Vitro Bioactivity

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on both the isoxazole core and its associated phenyl rings. Research has systematically explored these relationships to identify key pharmacophoric features.

In a series of 4-phenoxy-phenyl isoxazoles designed as ACC inhibitors, SAR studies revealed several important trends. nih.govtandfonline.comsemanticscholar.orgresearchgate.net

Alkoxy Substituents : The length of alkoxy groups at the R1 position influenced ACC inhibitory activity. While short-chain alkoxy groups resulted in weaker inhibition compared to the parent compound, increasing the chain length to a propoxy group (as in compound 6e ) was beneficial for activity. The cyclopropylmethoxy-substituted derivative 6g exhibited the most potent ACC inhibitory activity (IC50 = 99.8 nM). nih.govtandfonline.comsemanticscholar.org

Amide and Urea Moieties : The introduction of diverse amide and urea substituents at another position was explored to improve properties like lipophilicity. Among five amide derivatives (6h–6l ), compound 6l showed the most potent cytotoxic activity against A549, HepG2, and MDA-MB-231 cancer cell lines, which was attributed to an optimal balance between enzymatic activity and lipophilicity. nih.govtandfonline.comsemanticscholar.orgresearchgate.net Ureido-substituted compounds also demonstrated notable inhibition of MDA-MB-231 cells. nih.govtandfonline.com

Other studies on different isoxazole scaffolds have also highlighted the critical role of substituents. For instance, the cytotoxicity of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives was promoted by the presence of a fluorine or trifluoromethyl group at the fourth position of the C-3 phenyl ring. nih.gov Another review noted that for antibacterial activity, the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring and nitro or chlorine groups at the C-3 phenyl ring enhanced activity. ijpca.org

The table below details the impact of specific substituents on the bioactivity of isoxazole derivatives.

| Isoxazole Series | Substituent Modification | Impact on Bioactivity | Reference |

| 4-Phenoxy-phenyl isoxazoles | Increasing alkoxy chain length (e.g., cyclopropylmethoxy) | Enhanced ACC1 inhibitory activity. | nih.govtandfonline.com |

| 4-Phenoxy-phenyl isoxazoles | Introduction of specific amide moieties | Potent cytotoxic activity against multiple cancer cell lines. | nih.govsemanticscholar.org |

| 5-(3-Alkylquinolin-2-yl)-3-aryl isoxazoles | Fluorine or trifluoromethyl group on C-3 phenyl ring | Promotes cytotoxicity. | nih.gov |